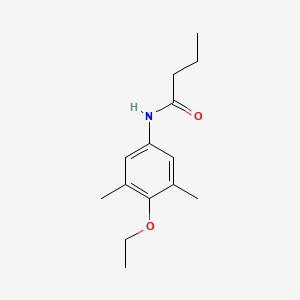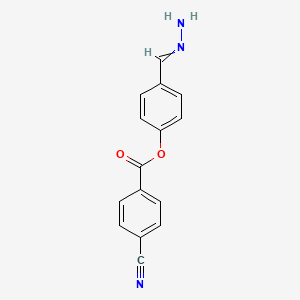
Di(phenanthren-9-yl)-lambda~2~-stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(phenanthren-9-yl)-lambda~2~-stannane is a compound that features a tin atom bonded to two phenanthrene groups Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(phenanthren-9-yl)-lambda~2~-stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction typically takes place in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Di(phenanthren-9-yl)-lambda~2~-stannane undergoes various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin(IV) compounds.
Substitution: The phenanthrene groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the phenanthrene rings.
Major Products
Oxidation: Oxidation of the tin center can lead to the formation of tin(IV) derivatives.
Substitution: Substitution reactions can yield various phenanthrene derivatives with different functional groups attached.
Aplicaciones Científicas De Investigación
Di(phenanthren-9-yl)-lambda~2~-stannane has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its structural properties are of interest for the development of new materials with specific electronic and optical characteristics.
Photophysical Studies: The compound can be used in studies of photophysical properties, such as fluorescence and phosphorescence, due to the presence of phenanthrene groups.
Mecanismo De Acción
The mechanism by which Di(phenanthren-9-yl)-lambda~2~-stannane exerts its effects is primarily through its electronic interactions. The tin atom can participate in various coordination and redox reactions, while the phenanthrene groups can engage in π-π interactions and other aromatic interactions. These properties make the compound useful in applications that require specific electronic and photophysical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Another compound with phenanthrene groups, used in similar applications such as OLEDs and photophysical studies.
9-Phenylanthracene: A simpler derivative with one phenanthrene group, used in organic electronics and materials science.
Uniqueness
Di(phenanthren-9-yl)-lambda~2~-stannane is unique due to the presence of the tin atom, which imparts distinct electronic properties and reactivity compared to other phenanthrene derivatives. This makes it particularly valuable in applications that require specific coordination chemistry and redox behavior.
Propiedades
Número CAS |
93554-23-5 |
|---|---|
Fórmula molecular |
C28H18Sn |
Peso molecular |
473.2 g/mol |
Nombre IUPAC |
di(phenanthren-9-yl)tin |
InChI |
InChI=1S/2C14H9.Sn/c2*1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h2*1-9H; |
Clave InChI |
QRDUBZQRAUKMDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Sn]C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
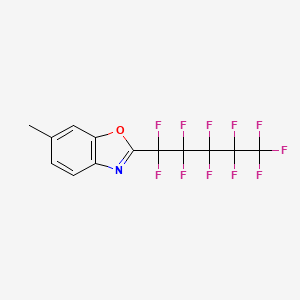
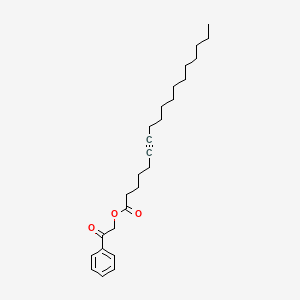
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
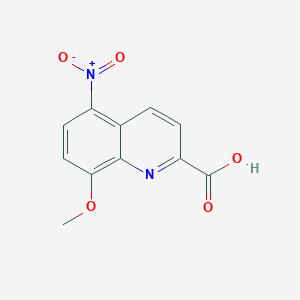
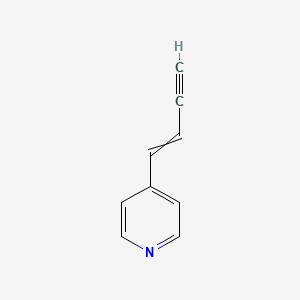
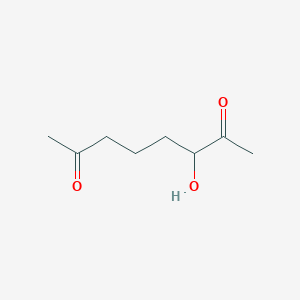
![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)

